molecular formula C10H16O B11719911 (1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one

(1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one

Cat. No.: B11719911
M. Wt: 152.23 g/mol
InChI Key: UCKQUWDHMIIOJY-YUMQZZPRSA-N
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Description

(1S,6S)-8,8-dimethylbicyclo[420]octan-7-one is a bicyclic ketone compound with a unique structure that features a bicyclo[420]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octan-7-one: A similar compound without the dimethyl substitution.

    8,8-Dimethylbicyclo[4.2.0]octane: A related compound lacking the ketone group.

Uniqueness

(1S,6S)-8,8-dimethylbicyclo[420]octan-7-one is unique due to its specific stereochemistry and the presence of both the bicyclic framework and the ketone functional group

Conclusion

(1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one is a compound of significant interest in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for synthetic chemistry, a potential candidate for drug development, and a useful material in industrial applications. Further research into its properties and applications will continue to uncover new possibilities for this versatile compound.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one

InChI

InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

UCKQUWDHMIIOJY-YUMQZZPRSA-N

Isomeric SMILES

CC1([C@H]2CCCC[C@@H]2C1=O)C

Canonical SMILES

CC1(C2CCCCC2C1=O)C

Origin of Product

United States

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